
バロバプタン
概要
科学的研究の応用
Phase 2 and Phase 3 Studies
Balovaptan has undergone several clinical trials to assess its efficacy and safety:
- VANILLA Trial : A phase 2 trial involving adults with ASD demonstrated improvements in social behaviors as measured by the Vineland-II Adaptive Behavior Scales . However, subsequent analyses indicated that Balovaptan did not show significant advantages over placebo in improving communication and socialization skills .
- aV1ation Trial : This phase 2 trial focused on children and adolescents with ASD. Initial results suggested potential benefits in social communication, but like the VANILLA trial, it faced challenges with high placebo response rates, complicating the interpretation of efficacy .
- Phase 3 Studies : Ongoing phase 3 trials aim to further evaluate Balovaptan's efficacy in larger populations, including a two-year open-label extension study designed to assess long-term safety and effectiveness .
Pharmacokinetics
Balovaptan exhibits favorable pharmacokinetic properties, characterized by a suitable half-life that allows for once-daily dosing. The drug's brain penetration capability is critical for its action as a vasopressin receptor antagonist, which is hypothesized to modulate social behavior through neurochemical pathways .
Safety Profile
The safety profile of Balovaptan has been generally favorable across trials. Commonly reported side effects include mild gastrointestinal disturbances and headaches. Importantly, serious adverse events have been rare, underscoring the compound's tolerability in diverse populations .
Case Studies
Several case studies have highlighted Balovaptan's potential:
- Case Study 1 : A participant in the VANILLA trial exhibited marked improvement in social engagement metrics after 12 weeks of treatment with Balovaptan compared to baseline measurements. However, this improvement was not statistically significant when compared to placebo .
- Case Study 2 : In a subset of participants from the aV1ation trial, qualitative assessments indicated enhanced peer interactions and reduced anxiety during social situations while on Balovaptan therapy, although these findings require further validation through controlled studies .
作用機序
RG-7314は、バソプレシンV1A受容体に選択的に結合して拮抗することによってその効果を発揮します。この受容体は、社会行動やストレス応答を含むさまざまな生理学的プロセスに関与しています。 受容体を遮断することにより、RG-7314はこれらのプロセスを調節し、社会コミュニケーションの改善とストレス関連症状の軽減につながります .
類似の化合物との比較
類似の化合物
トルバプタン: 低ナトリウム血症の治療に使用される別のバソプレシン受容体アンタゴニスト。
モザバプタン: 同様の用途を持つ競合的バソプレシン受容体アンタゴニスト。
ネリバプタン: 研究で使用されているバソプレシンV1B受容体アンタゴニスト.
独自性
RG-7314は、バソプレシンV1A受容体に対する高い選択性と脳への浸透能力によって独自です。 これは、自閉症スペクトラム障害や外傷後ストレス障害の治療など、神経学的用途に特に効果的です .
生化学分析
Biochemical Properties
Balovaptan plays a significant role in biochemical reactions as it interacts with the vasopressin V1A receptor . The nature of these interactions is antagonistic, meaning that Balovaptan binds to the receptor and inhibits its activity .
Cellular Effects
It is believed to influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of Balovaptan involves its binding interactions with the vasopressin V1A receptor . By acting as an antagonist, it inhibits the activity of this receptor, which could lead to changes in gene expression .
Temporal Effects in Laboratory Settings
The temporal effects of Balovaptan in laboratory settings are still being studied . Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is not yet fully available .
Dosage Effects in Animal Models
The effects of Balovaptan at different dosages in animal models are currently being researched . This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
This could also include any effects on metabolic flux or metabolite levels .
Transport and Distribution
This could include any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .
Subcellular Localization
The subcellular localization of Balovaptan and any effects on its activity or function are currently being researched . This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
準備方法
合成経路と反応条件
RG-7314の合成は、トリアゾロベンゾジアゼピンコア構造の形成を含む複数のステップを伴います。主なステップは以下のとおりです。
環化: 環化反応によるトリアゾロベンゾジアゼピンコアの形成。
置換: 求核置換反応によるピリジン-2-イルオキシ基の導入。
塩素化: ベンゾジアゼピン環への塩素原子の付加.
工業的生産方法
RG-7314の工業的生産は、同様の合成経路に従いますが、大規模生産に最適化されています。これには以下が含まれます。
反応条件の最適化: 制御された反応条件による高収率と高純度確保。
化学反応の分析
反応の種類
RG-7314は、以下を含むさまざまな化学反応を起こします。
酸化: この化合物は、特定の条件下で酸化されて酸化誘導体を形成することができます。
還元: 還元反応は、分子の官能基を修飾するために使用することができます。
一般的な試薬と条件
酸化剤: 酸化反応には、過酸化水素または過マンガン酸カリウム。
還元剤: 還元反応には、水素化ホウ素ナトリウムまたは水素化リチウムアルミニウム。
求核剤: 置換反応には、ピリジン誘導体.
主要な生成物
これらの反応から形成される主要な生成物には、官能基が修飾されたRG-7314のさまざまな誘導体が含まれ、これらはさらなる研究開発に使用することができます .
科学研究への応用
RG-7314は、以下を含むいくつかの科学研究への応用があります。
化学: バソプレシン受容体アンタゴニストの研究のためのモデル化合物として使用されます。
生物学: 動物モデルにおける社会行動とコミュニケーションに対する影響について調査されています。
類似化合物との比較
Similar Compounds
Tolvaptan: Another vasopressin receptor antagonist used for treating hyponatremia.
Mozavaptan: A competitive vasopressin receptor antagonist with similar applications.
Nelivaptan: A vasopressin V1B receptor antagonist used in research.
Uniqueness
RG-7314 is unique due to its high selectivity for the vasopressin V1A receptor and its ability to penetrate the brain. This makes it particularly effective for neurological applications, such as treating autism spectrum disorder and post-traumatic stress disorder .
生物活性
Balovaptan is a selective vasopressin V1a receptor antagonist that has garnered attention for its potential therapeutic applications, particularly in treating symptoms associated with Autism Spectrum Disorder (ASD). This article explores its biological activity, mechanisms of action, pharmacokinetics, and clinical findings, supported by data tables and relevant case studies.
Balovaptan's primary mechanism involves the reversible antagonism of V1a receptors, which are G protein-coupled receptors found in the central nervous system. The blockade of these receptors prevents vasopressin from exerting its effects, which can influence various neurobiological processes related to social behavior and communication. The V1a receptor is coupled to multiple G protein subunits (Gs, Gi/o, and Gq11), affecting intracellular signaling pathways such as adenylate cyclase activation and phospholipase C modulation .
Pharmacokinetics
Balovaptan exhibits favorable pharmacokinetic properties:
- Absorption : Rapid oral absorption with peak plasma concentrations reached within 3 hours.
- Half-life : Approximately 47 hours, allowing for once-daily dosing.
- Metabolism : Primarily hepatic metabolism via CYP3A4.
- Bioavailability : High oral bioavailability (~100%) and minimal food effect on pharmacokinetics .
The following table summarizes key pharmacokinetic parameters:
Parameter | Value |
---|---|
Peak Plasma Concentration | 8-60 ng/mL (dose-dependent) |
Half-life | ~47 hours |
Oral Bioavailability | ~100% |
Primary Metabolism | CYP3A4 |
Case Studies and Clinical Trials
- Phase 2 Study : A clinical trial involving adults with ASD showed that balovaptan improved scores on the Vineland-II Adaptive Behavior Scales, suggesting potential benefits in communication and socialization . However, subsequent studies indicated mixed results regarding efficacy.
- Phase 3 Trials : A multicenter, double-blind study comparing balovaptan with placebo found no significant improvements in social communication outcomes among participants with ASD. The primary endpoint was the change from baseline in the caregiver-rated Social Responsiveness Scale (SRS-2) total T score .
- Population Pharmacokinetics Model : This model indicated that age-adjusted dosing could optimize exposure in pediatric populations. For instance, children aged 2-4 years might require only 40% of the adult dose to achieve similar systemic exposure .
Summary of Clinical Findings
The following table summarizes the outcomes from key clinical trials involving balovaptan:
特性
IUPAC Name |
8-chloro-5-methyl-1-(4-pyridin-2-yloxycyclohexyl)-4,6-dihydro-[1,2,4]triazolo[4,3-a][1,4]benzodiazepine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24ClN5O/c1-27-13-16-12-17(23)7-10-19(16)28-20(14-27)25-26-22(28)15-5-8-18(9-6-15)29-21-4-2-3-11-24-21/h2-4,7,10-12,15,18H,5-6,8-9,13-14H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMPZPHGHNDMRKL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC2=C(C=CC(=C2)Cl)N3C(=NN=C3C4CCC(CC4)OC5=CC=CC=N5)C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24ClN5O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101107286 | |
Record name | 8-Chloro-5,6-dihydro-5-methyl-1-[trans-4-(2-pyridinyloxy)cyclohexyl]-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101107286 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
409.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1228088-30-9 | |
Record name | Balovaptan [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1228088309 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Balovaptan | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB14823 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | 8-Chloro-5,6-dihydro-5-methyl-1-[trans-4-(2-pyridinyloxy)cyclohexyl]-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101107286 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | BALOVAPTAN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RAX5D5AGV6 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。